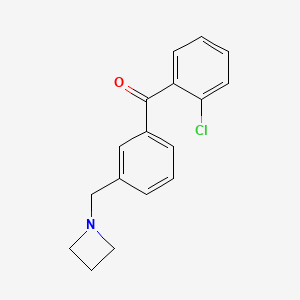
Diethyl isophthalate
概要
説明
Diethyl isophthalate (DEIP) is an ester of isophthalic acid and ethanol, and is commonly used in the synthesis of polymers and as a plasticizer in the manufacture of plastics. DEIP is also used as an intermediate in the production of dyes, fragrances, and pharmaceuticals. It is a colorless and odorless liquid with a boiling point of 250°C and a melting point of -54°C. Its chemical formula is C10H12O4.
科学的研究の応用
Environmental and Ecological Impact
Toxicity in Aquatic Life : Diethyl phthalate (DEP), a widely used plasticizer in industries, shows significant toxic effects on various fish species. Studies have demonstrated its impact on hematological parameters and enzyme activities in fish, indicating potential ecological risks in aquatic environments (Sepperumal & Saminathan, 2013); (Ghorpade, Mehta, Khare, Sinkar, Krishnan, & Rao, 2002).
Endocrine Disruption and Reproductive Effects : DEP is recognized for its endocrine-disrupting activities, impacting reproductive health in aquatic species and potentially in humans. It induces changes in vitellogenin induction and metabolic enzymes, suggesting a disruption in endocrine functions (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2007).
Industrial and Chemical Research
Catalytic Degradation : Innovative methods have been developed for the degradation of DEP to minimize ecological risks. Studies involving catalysts like copper ferrite decorated multi-walled carbon nanotubes have shown significant potential in DEP removal, offering insights into effective waste management strategies (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).
Photodegradation Technologies : Research on the photodegradation of DEP using photocatalysts like PANi/CNT/TiO2 demonstrates the advancement in environmental cleaning technologies. These methods show significant potential in degrading DEP under various conditions, highlighting the role of innovative approaches in addressing pollution (Hung, Yuan, & Li, 2017).
作用機序
Target of Action
Diethyl isophthalate, like other phthalates, is known to disrupt the endocrine system . It affects hormone-dependent structures within the nervous system, which can induce neurological disorders . The primary targets of this compound are the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process .
Mode of Action
this compound interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level leads to the onset of neurological disorders .
Biochemical Pathways
this compound is biodegraded by microorganisms under aerobic, anaerobic, and facultative conditions . The primary stage of biodegradation is usually performed under the process of de-esterification . This compound is hydrolyzed to produce monoethyl phthalates, which is subsequently metabolized to phthalic acid . This phthalic acid undergoes aromatic ring cleavage .
Pharmacokinetics
It is known that this compound, a high molecular weight phthalate, is more dense than water and insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these physical characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its potential to induce neurological disorders . It can alter the development and function of hormone-dependent structures within the nervous system . Disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder have been associated with exposure to phthalates .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Phthalates, including this compound, are reported to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Safety and Hazards
将来の方向性
There is a great emphasis on developing efficient and effective technologies for removing phthalates like DEP from the environment . Biodegradation using microbes is considered a more efficient and sustainable method than physical and chemical technologies . Future research perspectives for the clean-up of phthalates include understanding the physical and chemical attributes that have a significant impact on their environmental fate, transport, and degradation in different natural settings .
生化学分析
Biochemical Properties
Diethyl isophthalate plays a significant role in biochemical reactions, particularly in the context of its biodegradation. It interacts with various enzymes and proteins, facilitating its breakdown into simpler compounds. Key enzymes involved in the biodegradation of this compound include phthalate oxygenase, phthalate dioxygenase, phthalate dehydrogenase, and phthalate decarboxylase . These enzymes catalyze the hydrolysis of this compound, leading to the formation of monoethyl phthalate and phthalic acid. The interactions between this compound and these enzymes are crucial for its metabolic processing and eventual elimination from biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can disrupt endocrine function by mimicking or inhibiting the action of natural hormones . This disruption can lead to altered gene expression and changes in cellular metabolism, potentially affecting cell growth and differentiation. Additionally, this compound has been observed to induce oxidative stress in cells, leading to cellular damage and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways . This binding can result in altered transcriptional activity and changes in the expression of target genes. Furthermore, this compound can inhibit the activity of detoxifying enzymes in the liver, leading to the accumulation of toxic metabolites and subsequent cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of microorganisms . Over time, this compound undergoes biodegradation, resulting in the formation of intermediate compounds such as monoethyl phthalate and phthalic acid. Long-term exposure to this compound in in vitro and in vivo studies has shown potential adverse effects on cellular function, including reduced cell viability and increased oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that high doses of this compound can lead to reproductive toxicity, affecting fertility and development in animal models. The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent toxicity of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biodegradation. The compound is hydrolyzed by specific enzymes to produce monoethyl phthalate and phthalic acid . These metabolites are further processed through β-oxidation and aromatic ring cleavage, leading to their eventual elimination from the body. The metabolic pathways of this compound are crucial for its detoxification and removal from biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This accumulation can lead to prolonged exposure and potential toxic effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, potentially leading to altered cellular processes. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments.
特性
IUPAC Name |
diethyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWYWVLMFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027277 | |
| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid (mp = 11.5 deg C); [ChemIDplus] | |
| Record name | Diethyl isophthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
302 °C @ 760 MM HG | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1239 @ 17 °C/4 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
636-53-3 | |
| Record name | 1,3-Diethyl 1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QJK560FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11.5 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Diethyl Isophthalate?
A: DEIP serves as a key intermediate in the production of Isophthalic acid (IPA) []. IPA, in turn, finds extensive use in the synthesis of various polymers and resins, including unsaturated polyester resins, alkyd resins, and high-performance plastics like PET [].
Q2: Can you elaborate on the process of converting this compound to Isophthalic Acid?
A: DEIP can be effectively hydrolyzed into IPA using sodium hydroxide (NaOH) []. This reaction is influenced by factors like the concentration of NaOH, reaction temperature, and duration []. Optimization of these parameters allows for high-purity IPA production [].
Q3: How does this compound contribute to the recycling of industrial byproducts?
A: DEIP plays a crucial role in the recovery and reuse of valuable components from industrial waste streams. For instance, DEIP present in toluene diisocyanate (TDI) production residue can be extracted and subsequently hydrolyzed to obtain high-purity IPA []. This not only reduces waste but also provides a sustainable source of IPA for various applications [].
Q4: What is the significance of this compound in polymer synthesis?
A: DEIP acts as a valuable building block in the creation of specialized polymers [, , ]. For example, it can be incorporated into polyester-imides to enhance their optical properties [] or used in the synthesis of liquid-crystalline polyesters with desirable thermal and optical characteristics [].
Q5: How is this compound used in analytical chemistry?
A: DEIP, along with other phthalates, can be detected and analyzed using techniques like atmospheric pressure chemical ionization (APCI) coupled with ion mobility spectrometry (IMS) and mass spectrometry (MS) []. This method allows for the sensitive and rapid detection of DEIP vapors, even enabling the separation of isomeric phthalates [].
Q6: Are there any environmental concerns related to this compound?
A: While DEIP itself hasn't been extensively studied for its environmental impact, phthalates, in general, are known to raise concerns due to their widespread use and potential endocrine-disrupting effects []. Research into the environmental fate and potential risks associated with DEIP is crucial for ensuring its responsible use.
Q7: How does the structure of this compound influence its properties and applications?
A: The structure of DEIP, featuring two ethyl ester groups attached to an isophthalic acid core, dictates its reactivity and interactions with other molecules [, , ]. The presence of ester groups makes it susceptible to hydrolysis, leading to the formation of IPA [, ]. Additionally, the aromatic core allows for its incorporation into polymers, influencing their physical and optical properties [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














